(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring, an amino-ethyl group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Amino-Ethyl Group: The amino-ethyl group can be introduced via a nucleophilic substitution reaction using ethylene diamine.
Formation of the Benzyl Ester: The benzyl ester moiety can be introduced through an esterification reaction using benzyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-ethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the ester moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure can be modified to produce compounds with therapeutic properties.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid methyl ester
- ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid ethyl ester
- ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid propyl ester
Uniqueness
Compared to similar compounds, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester moiety. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it distinct from other esters.
Properties
IUPAC Name |
benzyl (3R)-3-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKAPJWLYWCIGA-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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